Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-
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Overview
Description
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro-: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a methoxy-substituted benzamide followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for hydroxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of monoamine oxidases (MAO), enzymes that play a role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dinitrophenyl)benzamide
- N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
Benzamide, 2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and reactivity in chemical reactions .
Properties
CAS No. |
33581-06-5 |
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Molecular Formula |
C14H11N3O7 |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-12-7-8(16(20)21)5-6-10(12)15-14(19)9-3-2-4-11(13(9)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChI Key |
CXQLBKWGOVHVJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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